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molecular formula C7H5BrN2O B582201 6-bromo-1H-indazol-5-ol CAS No. 1206800-18-1

6-bromo-1H-indazol-5-ol

Cat. No. B582201
M. Wt: 213.034
InChI Key: ZKVBYEQUNGMVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030302B2

Procedure details

To a solution of 6-bromo-5-hydroxy-1H-indazole (725.0 g, 3.4 mol) in THF (10.2 L) is added DHP (336.5 mL, 3.57 mol) and CH3SO3H (65.4 g, 0.68 mol) at RT. The resulting mixture is stirred at RT for 22 hours. The reaction mixture is quenched with distilled water (6 L) and extracted with EtOAc (6 L). Saturated aqueous NaHCO3 solution (1100 mL) is added to adjust the pH to 8. After phase separation, the organic phase is washed with water (4 L) and then saturated aqueous sodium chloride (3 L), dried over anhydrous Na2SO4, filtered, and concentrated to give the product as a solid (1.64 kg, 99.3% yield). MS (m/z): 299.0 (M+H).
Quantity
725 g
Type
reactant
Reaction Step One
Name
Quantity
336.5 mL
Type
reactant
Reaction Step One
Quantity
65.4 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 L
Type
solvent
Reaction Step One
Yield
99.3%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][C:3]=1[OH:11].[CH2:12]1[CH2:17][O:16][CH:15]=[CH:14][CH2:13]1.CS(O)(=O)=O>C1COCC1>[Br:1][C:2]1[C:3]([OH:11])=[CH:4][C:5]2[C:9]([CH:10]=1)=[N:8][N:7]([CH:15]1[CH2:14][CH2:13][CH2:12][CH2:17][O:16]1)[CH:6]=2

Inputs

Step One
Name
Quantity
725 g
Type
reactant
Smiles
BrC1=C(C=C2C=NNC2=C1)O
Name
Quantity
336.5 mL
Type
reactant
Smiles
C1CC=COC1
Name
Quantity
65.4 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
10.2 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at RT for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with distilled water (6 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (6 L)
ADDITION
Type
ADDITION
Details
Saturated aqueous NaHCO3 solution (1100 mL) is added
CUSTOM
Type
CUSTOM
Details
After phase separation
WASH
Type
WASH
Details
the organic phase is washed with water (4 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous sodium chloride (3 L), dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC=1C(=CC2=CN(N=C2C1)C1OCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 kg
YIELD: PERCENTYIELD 99.3%
YIELD: CALCULATEDPERCENTYIELD 162.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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